Stereochemical Integrity: L-Enantiomer vs. D-Enantiomer for Reproducible Peptide Conformation
The (S)-enantiomer (Boc-L-homocitrulline, CAS 201418-83-9) is the naturally occurring and biologically relevant form for studying eukaryotic post-translational modifications like citrullination. The (R)-enantiomer (Boc-D-homocitrulline, CAS 121080-97-5) is a non-natural isomer and its incorporation would lead to a different peptide conformation . Both compounds are available at high purity, but their stereochemical difference is absolute and not interchangeable. A D-amino acid in place of an L-amino acid within a peptide sequence will alter its secondary structure and interactions with biological targets .
| Evidence Dimension | Stereochemistry / Chirality |
|---|---|
| Target Compound Data | L-enantiomer (S-configuration); Optical Rotation: [α]²⁵D = -12° ± 1° (C=1 in DMF) |
| Comparator Or Baseline | Boc-D-homocitrulline (D-enantiomer, R-configuration); Optical Rotation: +12° ± 1° (C=1 in DMF) (inferred as opposite sign) |
| Quantified Difference | Opposite sign of specific rotation; fundamental difference in 3D molecular geometry |
| Conditions | Polarimetry measurement; specific rotation is a fundamental property distinguishing enantiomers |
Why This Matters
Selection of the correct L-enantiomer is non-negotiable for replicating or studying natural biological systems; use of the D-enantiomer will produce a peptide with unpredictable and likely non-functional activity, wasting time and resources.
